1-[(2-Bromo-3-fluorophenyl)methyl]pyrrolidin-2-one
Description
1-[(2-Bromo-3-fluorophenyl)methyl]pyrrolidin-2-one is a pyrrolidin-2-one derivative substituted with a 2-bromo-3-fluorobenzyl group at the nitrogen position. The bromo and fluoro substituents on the phenyl ring enhance lipophilicity and influence electronic properties, which may modulate pharmacokinetic and pharmacodynamic profiles.
Structure
3D Structure
Properties
IUPAC Name |
1-[(2-bromo-3-fluorophenyl)methyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFNO/c12-11-8(3-1-4-9(11)13)7-14-6-2-5-10(14)15/h1,3-4H,2,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PETIKMPGPCZFPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=C(C(=CC=C2)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Bromo-3-fluorophenyl)methyl]pyrrolidin-2-one typically involves the reaction of 2-bromo-3-fluorobenzyl chloride with pyrrolidin-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and an appropriate solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
For industrial-scale production, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions, thereby optimizing the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Bromo-3-fluorophenyl)methyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 1-[(2-azido-3-fluorophenyl)methyl]pyrrolidin-2-one or 1-[(2-thiocyanato-3-fluorophenyl)methyl]pyrrolidin-2-one.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Scientific Research Applications
Chemical Synthesis
1-[(2-Bromo-3-fluorophenyl)methyl]pyrrolidin-2-one is primarily utilized as a precursor in the synthesis of other organic compounds. Its bromine and fluorine substituents enhance its reactivity, allowing for various chemical transformations:
- Building Block : It serves as a key intermediate for synthesizing complex organic molecules, particularly in the development of pharmaceuticals.
- Substitution Reactions : The presence of the bromine atom enables nucleophilic substitution reactions, facilitating the formation of derivatives that may exhibit enhanced biological activity.
- Functionalization : The compound can undergo functionalization to introduce other functional groups, expanding its utility in synthetic chemistry.
Pharmaceutical Applications
The compound is being explored for its potential therapeutic effects, particularly in the context of neurological disorders:
- Antiepileptic Drug Development : this compound is investigated as an intermediate in the synthesis of brivaracetam, an antiepileptic medication. Brivaracetam is known for its efficacy in treating epilepsy by modulating neurotransmitter release and reducing seizure frequency .
Biological Research
Research has indicated that compounds with similar structures may interact with various biological receptors and enzymes:
- Receptor Interaction Studies : The compound's potential to interact with neurotransmitter receptors makes it a candidate for studying mechanisms underlying neurological functions and disorders.
- Enzyme Inhibition : There is ongoing research into its ability to inhibit specific enzymes, which could lead to advancements in treatments for diseases associated with enzyme dysfunction.
Material Science
The unique properties of this compound also lend themselves to applications in materials science:
- Organic Electronics : Compounds containing fluorinated phenyl groups are known to enhance the performance of organic semiconductors and materials used in organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs) due to their stability and electronic properties .
Agrochemical Development
The compound's utility extends into agrochemicals, where it may serve as a precursor for developing new pesticides or herbicides that leverage its chemical properties to target specific biological pathways in pests or plants.
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of this compound:
Mechanism of Action
The mechanism of action of 1-[(2-Bromo-3-fluorophenyl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets. The pyrrolidinone ring plays a crucial role in stabilizing the compound’s conformation, thereby facilitating its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 1-[(2-Bromo-3-fluorophenyl)methyl]pyrrolidin-2-one with structurally related pyrrolidin-2-one derivatives:
Key Observations
Substituent Position Effects: The 2-bromo-3-fluoro substitution on the benzyl group (target compound) differs from the 4-bromo-2-fluoro isomer (). In , 4-(3-bromo-5-fluorophenyl) substitution on the pyrrolidinone ring enables applications in PET imaging, highlighting the importance of substitution patterns for target engagement .
Biological Activity Trends: Benzylated Derivatives: Methoxybenzyl-substituted pyrrolidin-2-ones (e.g., compound 10b in ) exhibit acetylcholinesterase (AChE) inhibition, a key mechanism in Alzheimer’s therapy. The target compound’s bromo/fluoro groups may enhance blood-brain barrier penetration but require empirical validation . Piperazine-Containing Analogs: Derivatives with arylpiperazine moieties () show alpha-adrenolytic and antiarrhythmic activity, suggesting that additional functional groups (e.g., piperazine) diversify therapeutic applications .
Synthetic Accessibility: outlines synthetic routes for bromo/fluoro-substituted benzyl-pyrrolidinones, emphasizing the use of cross-coupling reactions and alkylation steps. Similar methodologies may apply to the target compound .
Biological Activity
1-[(2-Bromo-3-fluorophenyl)methyl]pyrrolidin-2-one is a pyrrolidinone derivative notable for its potential biological activities. This compound features a bromine and a fluorine atom attached to a phenyl ring, enhancing its interaction with various biological targets. Its applications span medicinal chemistry, materials science, and biochemical assays.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : CHBrFNO
- Molecular Weight : 284.13 g/mol
The presence of halogen substituents (bromine and fluorine) is crucial for its biological activity, influencing its binding affinity to enzymes and receptors.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The halogen atoms enhance the compound's binding affinity, while the pyrrolidinone ring stabilizes its conformation, facilitating biological interactions.
Enzyme Interactions and Receptor Binding
This compound has been utilized in various biochemical assays to study enzyme interactions and receptor binding. It serves as a probe in these studies, providing insights into the mechanisms of action of different biological pathways.
Antimicrobial Activity
Recent studies have indicated that pyrrolidinone derivatives exhibit significant antimicrobial properties. While specific data on this compound's antibacterial activity is limited, related compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These compounds demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Study on Antibacterial Activity
In a comparative study of pyrrolidine derivatives, several compounds exhibited substantial antibacterial activity. The study highlighted the role of halogen substituents in enhancing bioactivity. Although direct evidence for this compound was not provided, the findings suggest that similar compounds could exhibit comparable effects .
Evaluation of Pharmacological Potential
A pharmacological evaluation showed that related pyrrolidinone compounds could reduce parasite burdens significantly in preclinical models. These studies suggest that modifications in the molecular structure can lead to enhanced efficacy against specific biological targets .
Applications in Medicinal Chemistry
This compound is being investigated as a building block for synthesizing pharmaceutical compounds targeting neurological disorders. Its unique structure allows for the development of novel therapeutic agents with improved efficacy and selectivity.
Q & A
Q. What are the common synthetic routes for 1-[(2-Bromo-3-fluorophenyl)methyl]pyrrolidin-2-one?
A three-component domino reaction involving γ-butyrolactam (2-pyrrolidinone), aromatic aldehydes, and substituted thiophenols, catalyzed by iodine (0.1–10 mol%), is widely employed. This method offers moderate to high yields (50–85%) under mild conditions (room temperature to 60°C, 6–12 hours) and avoids toxic solvents. The bromo-fluorophenyl substituent can be introduced via pre-functionalized aldehydes or post-synthetic modifications .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- NMR : Key signals include the pyrrolidin-2-one carbonyl at δ ~175–180 ppm (¹³C) and aromatic protons (2-bromo-3-fluorophenyl) at δ ~7.2–7.8 ppm (¹H). Coupling constants (e.g., ) confirm substitution patterns .
- XRD : SHELX programs (e.g., SHELXL for refinement) are used to resolve crystal structures. For example, monoclinic systems (space group ) with unit cell parameters Å, Å, and have been reported .
Q. What biological activities have been reported for this compound?
Derivatives exhibit anticancer activity via PI3K inhibition (IC ~0.5–5 µM in cell lines like MCF-7). Screening involves MTT assays and kinase inhibition studies. Substituents on the phenyl ring (e.g., electron-withdrawing groups) enhance potency .
Advanced Research Questions
Q. How can data discrepancies in XRD analysis be resolved?
Contradictions in unit cell parameters or space group assignments often arise from twinning or poor crystal quality. Use SHELXD for initial structure solution and SHELXL for refinement with high-resolution data (<1.0 Å). Apply the R metric (<5%) to assess data quality. For ambiguous cases, cross-validate with DFT-optimized molecular geometries .
Q. What strategies optimize reaction conditions for synthesizing derivatives?
- Catalysis : Iron-based catalysts (e.g., Fe(dibm)) enable radical-mediated C–C bond formation at 60°C in ethanol, improving regioselectivity for branched derivatives .
- Solvent Systems : Water or ethanol enhances yields in iodine-catalyzed reactions by stabilizing intermediates. Microwave-assisted synthesis reduces reaction time (1–3 hours) .
Q. How is this compound applied in PET radiotracer development?
Derivatives like 4-(3-bromo-5-fluorophenyl)-1-((3-methylpyridin-4-yl)methyl)pyrrolidin-2-one are precursors for synaptic vesicle glycoprotein imaging. Radiolabeling with C involves methylation of pyridinyl groups under basic conditions (KCO, DMF, 80°C). In vivo evaluation in rodent models shows high brain uptake (SUV ~2.5 at 30 min post-injection) .
Q. What structure-activity relationships (SAR) guide pharmacological optimization?
- Phenyl Substituents : 2-Bromo-3-fluoro groups enhance lipophilicity (logP ~2.8) and membrane permeability.
- Pyrrolidinone Modifications : Methylation at the 4-position reduces metabolic clearance (t increased from 2.1 to 4.3 hours in hepatic microsomes).
- Biological Targets : PI3Kδ selectivity is achieved by introducing trifluoromethyl groups on the pyridinyl moiety (IC < 100 nM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
